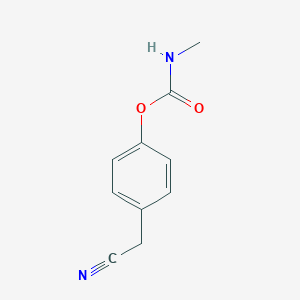
4-(Cyanomethyl)phenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyanomethyl)phenyl methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as carbaryl, a widely used insecticide in agriculture. However,
Mecanismo De Acción
The mechanism of action of 4-(Cyanomethyl)phenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the target organism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(Cyanomethyl)phenyl methylcarbamate are well-documented. It has been shown to cause acute toxicity in humans and animals, leading to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Long-term exposure to this compound has also been associated with neurological and developmental effects, including cognitive impairment and behavioral changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Cyanomethyl)phenyl methylcarbamate in lab experiments is its low cost and availability. It is also relatively stable and can be easily synthesized in large quantities. However, its acute toxicity and potential health hazards pose significant limitations for its use in laboratory experiments.
Direcciones Futuras
The potential future directions for research on 4-(Cyanomethyl)phenyl methylcarbamate are numerous. One area of interest is the development of safer and more effective carbamate pesticides for use in agriculture. Another area of research is the development of novel analytical methods for detecting carbamate residues in food and environmental samples. Additionally, further studies are needed to fully understand the long-term effects of exposure to this compound on human health and the environment.
In conclusion, 4-(Cyanomethyl)phenyl methylcarbamate is a chemical compound that has significant potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on human health and the environment.
Métodos De Síntesis
The synthesis of 4-(Cyanomethyl)phenyl methylcarbamate involves the reaction of 4-hydroxybenzonitrile with methyl isocyanate and subsequent purification to obtain the final product. This method has been optimized to increase the yield of the compound and reduce impurities.
Aplicaciones Científicas De Investigación
4-(Cyanomethyl)phenyl methylcarbamate has been extensively studied for its potential use in various scientific research applications. It has been used as a model compound for studying the effects of carbamate pesticides on human health and the environment. It has also been used in the development of analytical methods for detecting carbamate residues in food and environmental samples.
Propiedades
Número CAS |
13792-24-0 |
|---|---|
Nombre del producto |
4-(Cyanomethyl)phenyl methylcarbamate |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
[4-(cyanomethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-12-10(13)14-9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
FNEGSGBSEOKQPB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CC#N |
SMILES canónico |
CNC(=O)OC1=CC=C(C=C1)CC#N |
Otros números CAS |
13792-24-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



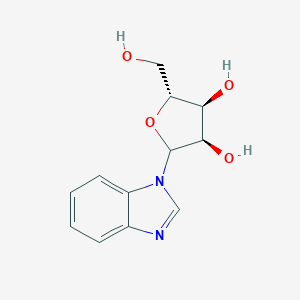
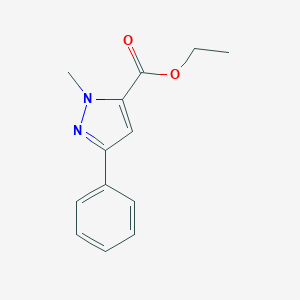
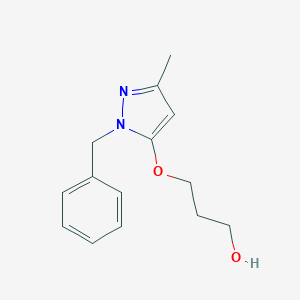
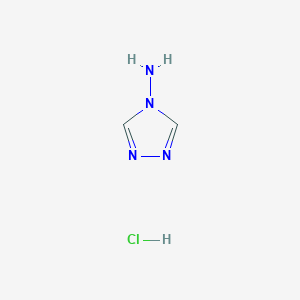
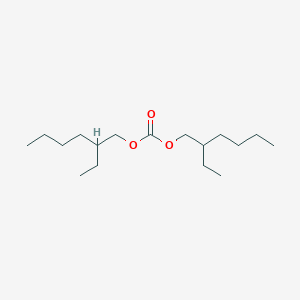
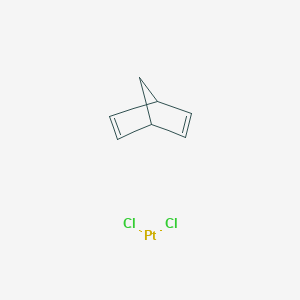
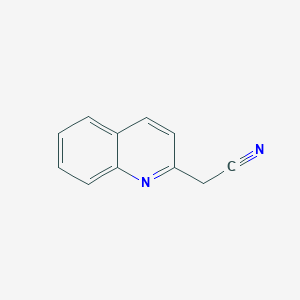
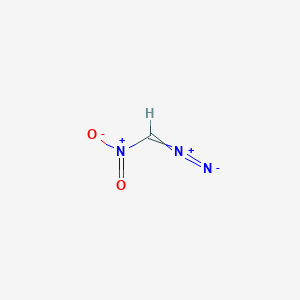
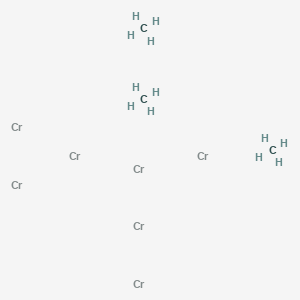
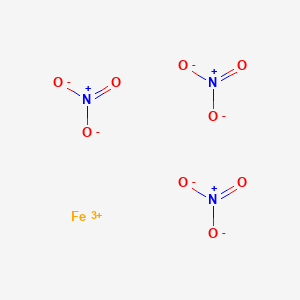
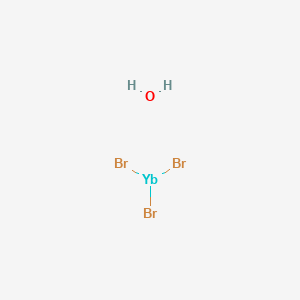
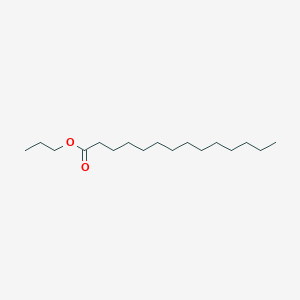
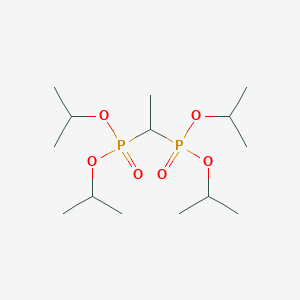
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)